molecular formula C8H10O5S B11809311 5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid

5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid

Cat. No.: B11809311
M. Wt: 218.23 g/mol
InChI Key: SJMALUXXLVJZBA-UHFFFAOYSA-N
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Description

5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H10O5S It is a derivative of furan, a heterocyclic organic compound, and contains a methylsulfonyl group attached to the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with sulfonylating agents. One common method includes the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The furan ring may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

5-(1-methylsulfonylethyl)furan-2-carboxylic acid

InChI

InChI=1S/C8H10O5S/c1-5(14(2,11)12)6-3-4-7(13-6)8(9)10/h3-5H,1-2H3,(H,9,10)

InChI Key

SJMALUXXLVJZBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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